
2-Pentyl valerianate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentyl valerianate can be synthesized through the esterification reaction between valeric acid and pentanol. The reaction typically involves heating the mixture in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Valeric Acid+Pentanol→2-Pentyl Valerianate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where valeric acid and pentanol are mixed with an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Pentyl valerianate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and pentanol.
Oxidation: The ester can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Valeric acid and pentanol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
2-Pentyl valerianate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-pentyl valerianate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar in structure and used in similar applications.
Butyl valerate: Also used in the flavor and fragrance industry.
Uniqueness
2-Pentyl valerianate is unique due to its specific combination of valeric acid and pentanol, which gives it distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for detecting 2-Pentylfuran (2PF) in microbial cultures?
- Methodological Answer : Solid Phase Micro Extraction (SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard. SPME fibers (e.g., DVB/Carboxen/PDMS) are exposed to culture headspace for 3 hours, followed by desorption in a GC/MS injector. Calibration curves using pure 2PF standards (0.1–50 nmol/mol) enable semi-quantification. Key parameters include a Zebron ZB-624 column, helium carrier gas (1.2 ml/min), and an oven program starting at 60°C .
Q. Which microbial pathogens are known to produce 2-Pentylfuran (2PF) in vitro?
- Methodological Answer : Aspergillus fumigatus consistently produces 2PF, along with Fusarium spp., A. terreus, and A. flavus. Limited production is observed in A. niger and Streptococcus pneumoniae. Bacterial strains like Pseudomonas aeruginosa and Haemophilus influenzae do not produce detectable 2PF. Cultures should be grown on substrates like Sabouraud’s dextrose agar at 37°C for 48 hours, with headspace sampling after 24 hours of anaerobic incubation .
Q. How can researchers ensure specificity when using 2-Pentylfuran as a fungal biomarker?
- Methodological Answer : Cross-reactivity must be addressed by testing non-Aspergillus pathogens (e.g., Candida albicans, Scedosporium apiospermum) and bacterial controls. Specificity is confirmed via GC/MS fragmentation patterns (e.g., m/z 81, 53) and retention time matching with pure standards. Negative controls (uninoculated media) and clinical validation against non-colonized cohorts are critical .
Advanced Research Questions
Q. What experimental design considerations are critical when translating in vitro 2-Pentylfuran production data to human breath analysis?
- Methodological Answer : Breath samples (4L volume) from cystic fibrosis (CF) patients should be compared with healthy controls. Confounding factors include host inflammation, bacterial co-colonization, and substrate variability (e.g., malt extract vs. gypsum board). Use nested cohort studies with microbiological confirmation (sputum culture/PCR) to correlate 2PF levels with A. fumigatus colonization .
Q. How should researchers address discrepancies in 2-Pentylfuran detection between in vitro cultures and clinical samples?
- Methodological Answer : Discrepancies (e.g., 2PF detection in CF patients without Aspergillus colonization) may arise from non-specific fungal/bacterial interactions or host metabolic processes. Mitigation strategies include longitudinal sampling, multivariate analysis of breath volatiles, and integrating 2PF with other biomarkers (e.g., galactomannan). In vitro experiments should replicate host conditions (e.g., hypoxia, pH) .
Q. What methodological challenges arise in quantifying 2-Pentylfuran levels across different substrates?
- Methodological Answer : Semi-quantitative calibration is limited by substrate-specific volatility and matrix effects. For example, 2PF production on gypsum board may differ from malt extract due to porosity and nutrient availability. Researchers should report results as trace (0–3×), low (4–10×), or high (>10×) relative to a standardized buffer system .
Properties
Molecular Formula |
C10H19O2- |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-propylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
RXGPYPPCEXISOV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(CCC)C(=O)[O-] |
Origin of Product |
United States |
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